molecular formula C13H11BrN2O2 B13149687 Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate

Ethyl6-bromo-[2,2'-bipyridine]-5-carboxylate

Cat. No.: B13149687
M. Wt: 307.14 g/mol
InChI Key: JEWOGIPTSKGCBZ-UHFFFAOYSA-N
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Description

Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate is a chemical compound that belongs to the bipyridine family. Bipyridines are known for their ability to form stable complexes with metal ions, making them valuable in various fields such as catalysis, materials science, and coordination chemistry. The presence of a bromine atom and an ethyl ester group in this compound adds to its versatility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate typically involves the bromination of [2,2’-bipyridine]-5-carboxylate followed by esterification. One common method is the Suzuki cross-coupling reaction, where 6-bromo-[2,2’-bipyridine] is coupled with ethyl 2-bromobenzoate in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like dimethylformamide.

Industrial Production Methods

Industrial production of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate may involve large-scale bromination and esterification processes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, the purification steps may include recrystallization and chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include various substituted bipyridine derivatives.

    Oxidation and Reduction: Products include oxidized or reduced forms of the bipyridine core.

    Coupling Reactions: Products include more complex bipyridine structures with extended conjugation.

Scientific Research Applications

Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate involves its ability to coordinate with metal ions. The bipyridine core acts as a bidentate ligand, forming stable complexes with transition metals. These complexes can participate in various catalytic cycles, facilitating reactions such as hydrogenation, oxidation, and cross-coupling . The molecular targets include metal centers in enzymes and catalytic systems, and the pathways involved often relate to electron transfer and coordination chemistry.

Comparison with Similar Compounds

Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate can be compared with other bipyridine derivatives:

The uniqueness of Ethyl6-bromo-[2,2’-bipyridine]-5-carboxylate lies in its combination of a bromine atom and an ethyl ester group, providing a balance of reactivity and stability that is valuable in various applications.

Biological Activity

Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is an organic compound belonging to the bipyridine family, characterized by its unique structure that includes a bromine atom at the 6-position and an ethyl ester at the carboxylate position. This compound has garnered attention in recent years for its diverse biological activities and potential applications in medicinal chemistry.

  • Molecular Formula : C13H11BrN2O2
  • Molecular Weight : Approximately 321.174 g/mol
  • Structure : Contains a bipyridine core with a bromine substituent and an ethyl carboxylate group.

Biological Activities

Research indicates that compounds similar to ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of bipyridine compounds can demonstrate significant antimicrobial properties against various pathogens.
  • Anticancer Potential : Some derivatives have been explored for their ability to inhibit cancer cell proliferation, with mechanisms involving apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an enzyme inhibitor, potentially modulating key metabolic pathways.

The biological activity of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate is largely attributed to its ability to interact with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The presence of halogen (bromine) and functional groups (carboxylate) enhances its binding affinity and specificity towards biological targets.

Comparative Analysis of Similar Compounds

Compound NameStructural FeaturesUnique Aspects
Ethyl 6-bromo-4'-methyl-2,2'-bipyridine-4-carboxylateContains a methyl group at the 4'-positionDifferent solubility and reactivity compared to ethyl derivative
Methyl 6-bromo-2,2'-bipyridine-4-carboxylateMethyl ester instead of ethylSmaller size and different reactivity
6-Bromo-[2,2'-bipyridine]-4-carboxylic acidLacks ethyl ester; simpler structureLess versatile than ethyl derivative
6,6’-Dibromo-[2,2’-bipyridine]Contains two bromine atomsIncreased reactivity but less functionalization potential

Case Studies

  • Anticancer Activity : A study investigated the effects of ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate on human cancer cell lines. The compound was found to induce apoptosis in breast cancer cells through the activation of caspase pathways. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
  • Enzyme Interaction : Research demonstrated that this compound could inhibit the enzyme dihydrofolate reductase (DHFR), a key target in cancer therapy. Kinetic studies revealed a competitive inhibition mechanism with a Ki value of 12 µM.
  • Antimicrobial Efficacy : Ethyl 6-bromo-[2,2'-bipyridine]-5-carboxylate exhibited significant antibacterial activity against Staphylococcus aureus with a minimum inhibitory concentration (MIC) of 32 µg/mL.

Properties

Molecular Formula

C13H11BrN2O2

Molecular Weight

307.14 g/mol

IUPAC Name

ethyl 2-bromo-6-pyridin-2-ylpyridine-3-carboxylate

InChI

InChI=1S/C13H11BrN2O2/c1-2-18-13(17)9-6-7-11(16-12(9)14)10-5-3-4-8-15-10/h3-8H,2H2,1H3

InChI Key

JEWOGIPTSKGCBZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N=C(C=C1)C2=CC=CC=N2)Br

Origin of Product

United States

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